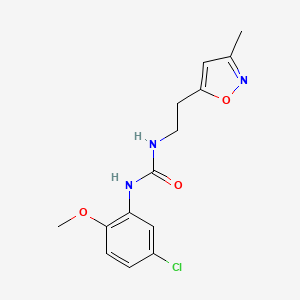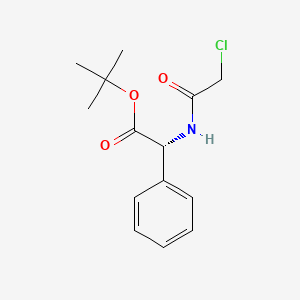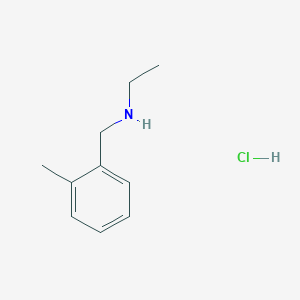
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride, also known as BCTMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTMC is a cyclopropylamine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research contexts.
Wirkmechanismus
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride acts as a selective inhibitor of VMAT2, preventing the storage and release of monoamine neurotransmitters. This leads to a reduction in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its activity as a VMAT2 inhibitor, (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have activity as a monoamine oxidase (MAO) inhibitor, which can further modulate neurotransmitter levels. (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has several advantages for use in lab experiments. Its selectivity for VMAT2 and MAO makes it a useful tool for studying the mechanisms of neurotransmitter storage and release. However, its effects on the HPA axis may limit its usefulness in some contexts, and its potential for off-target effects should be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research on (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride. One area of interest is in the development of more selective VMAT2 inhibitors, which could have therapeutic potential in the treatment of conditions such as Parkinson's disease. Another area of interest is in the study of the effects of (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride on stress responses, which could have implications for the treatment of stress-related disorders. Additionally, further research is needed to fully elucidate the mechanisms of action of (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride and its potential for off-target effects.
Synthesemethoden
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 4-bromothiophenol in the presence of a suitable catalyst. The resulting product can then be purified and converted to the hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been studied for its potential applications in a variety of scientific research contexts. One area of interest is in the study of neurotransmitter systems, where (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have activity as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter plays a crucial role in the storage and release of monoamine neurotransmitters, making it an important target for research into the mechanisms of neurotransmission.
Eigenschaften
IUPAC Name |
[1-(4-bromophenyl)sulfanylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10(7-12)5-6-10;/h1-4H,5-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVEMRQRRNXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)SC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Bromophenyl)sulfanyl]cyclopropyl}methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)
![Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride](/img/structure/B2622586.png)
![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)


![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)


![2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2622601.png)
